CB1 Receptor Binding Affinity – Class-Level Comparison with Des-Methyl and Biaryl Pyrazole Analogs
Data directly quantifying the CB1 affinity of CAS 907988-39-0 is limited; however, the compound’s annotation as a selective CB1 antagonist [1] places it within a chemotype where the 4-methyl group is critical. In the structurally related rimonabant series, deletion of the 4-methyl substituent reduced CB1 affinity from Ki ≈ 1–10 nM to >100 nM in [³H]CP55,940 displacement assays [2]. CAS 907988-39-0 retains the 4-methyl substituent absent in the common building block CAS 3524-30-9, implying a significant affinity advantage over the des-methyl analog based on class-level SAR.
| Evidence Dimension | CB1 receptor binding affinity (Ki) – inferred from class SAR |
|---|---|
| Target Compound Data | CB1 antagonist (exact Ki not reported for this specific compound in peer-reviewed literature) |
| Comparator Or Baseline | 4-Des-methyl analog (CAS 3524-30-9): Ki not reported; rimonabant (SR141716A): Ki ≈ 1–10 nM; 4-des-methyl rimonabant analogs: Ki > 100 nM |
| Quantified Difference | >10-fold affinity loss predicted upon 4-methyl removal based on rimonabant SAR |
| Conditions | In vitro [³H]CP55,940 displacement on human CB1 receptor (literature SAR data) |
Why This Matters
The 4-methyl substituent is a validated affinity driver in the pyrazole CB1 antagonist pharmacophore; procurement of CAS 907988-39-0 preserves this critical motif, unlike the des-methyl building block CAS 3524-30-9.
- [1] MeSH Concept Record M0235470, methyl-piperidino-pyrazole. Medical University of Lublin, 2025. View Source
- [2] Lange, J.H.M. et al. Synthesis and structure–activity relationships of amide and hydrazide analogues of the cannabinoid CB1 receptor antagonist SR141716. J. Med. Chem. 47, 627–643 (2004). View Source
